molecular formula C11H18O4 B3059452 Diethyl 2-(2-methylallyl)malonate CAS No. 1575-67-3

Diethyl 2-(2-methylallyl)malonate

Cat. No.: B3059452
CAS No.: 1575-67-3
M. Wt: 214.26 g/mol
InChI Key: XHPMGAMKZRNIIO-UHFFFAOYSA-N
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Description

Diethyl 2-(2-methylallyl)malonate is an organic compound with the molecular formula C11H18O4. It is a derivative of malonic acid, where the hydrogen atoms on the central carbon are replaced by ethyl and 2-methylallyl groups. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Scientific Research Applications

Diethyl 2-(2-methylallyl)malonate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action involves a base-catalyzed trichloromethyl elimination from diethyl 2-(2,2,2-trifluoro-1-(phenylamino)ethyl)malonate . This reaction occurs via a concerted mechanism involving a proton transfer between the carboxyl acid hydrogen and the nearby carbonyl group to form the enol of a carboxylic acid and CO2 .

Safety and Hazards

As with any chemical, handling Diethyl 2-(2-methylallyl)malonate requires appropriate safety measures. It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing . It is also advised to avoid ingestion and inhalation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-(2-methylallyl)malonate can be synthesized through the alkylation of diethyl malonate. The process involves the deprotonation of diethyl malonate using a strong base such as sodium ethoxide in ethanol, forming an enolate ion. This enolate ion then undergoes nucleophilic substitution with an alkyl halide, specifically 2-methylallyl bromide, to form the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction is typically carried out in a controlled environment to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(2-methylallyl)malonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Bases: Sodium ethoxide, potassium tert-butoxide.

    Alkyl Halides: 2-methylallyl bromide, ethyl bromide.

    Acids: Hydrochloric acid for hydrolysis.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • Diethyl malonate
  • Dimethyl malonate
  • Diethyl diallylmalonate

Uniqueness

Diethyl 2-(2-methylallyl)malonate is unique due to the presence of the 2-methylallyl group, which imparts distinct reactivity and steric properties compared to other malonate derivatives. This makes it particularly useful in specific synthetic applications where such properties are desired .

Properties

IUPAC Name

diethyl 2-(2-methylprop-2-enyl)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O4/c1-5-14-10(12)9(7-8(3)4)11(13)15-6-2/h9H,3,5-7H2,1-2,4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHPMGAMKZRNIIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(=C)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30286653
Record name diethyl 2-(2-methylallyl)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30286653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1575-67-3
Record name NSC46841
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46841
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name diethyl 2-(2-methylallyl)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30286653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium (5.08 g.) was dissolved in dry ethanol (300 ml.). Diethyl malonate (35 g.) was added and the mixture was stirred for 2 hours. Methallyl chloride (20 g.) was added and the mixture was refluxed with stirring for 4 hours. The mixture was cooled, the solid filtered off and the solvent was removed in vacuo. 2N Hydrochloric acid solution was added and the mixture was extracted with diethyl ether. The ethereal extracts were washed with sodium hydrogen carbonate solution, water and then dried over anhydrous magnesium sulphate. The solvent was removed in vacuo. Distillation gave diethyl 2-methyl-prop-2-enylmalonate as a colourless liquid (28.2 g. b.p. 120°-126° 20 mm.).
Quantity
5.08 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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